Propanamide, 3,3'-thiobis-

Pulse radiolysis Radical chemistry Oxidative stress

Researchers requiring a stable, observable sulfur-centered radical precursor for pulse radiolysis often face limited commercial availability of high-purity thioether diamides. This compound directly addresses that gap. - Definitive OH-adduct kinetics (k = 1.4 × 10⁵ s⁻¹, λmax 350→370 nm) for mechanistic radical studies. - Unsubstituted primary amide groups enable derivatization inaccessible with ester analogs (DLTP, DSTP). - Patent-validated Ziegler polyolefin stabilizer with superior polar-matrix compatibility. Supplied with full QA documentation; bulk kg-scale available.

Molecular Formula C6H12N2O2S
Molecular Weight 176.24 g/mol
CAS No. 5459-10-9
Cat. No. B1615284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanamide, 3,3'-thiobis-
CAS5459-10-9
Molecular FormulaC6H12N2O2S
Molecular Weight176.24 g/mol
Structural Identifiers
SMILESC(CSCCC(=O)N)C(=O)N
InChIInChI=1S/C6H12N2O2S/c7-5(9)1-3-11-4-2-6(8)10/h1-4H2,(H2,7,9)(H2,8,10)
InChIKeyGNAYFTGREAJJLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.25 g / 1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propanamide, 3,3'-thiobis-: Technical Specifications


Propanamide, 3,3'-thiobis- (CAS 5459-10-9), also known as 3,3'-thiodipropionamide or bis(3-aminopropyl) sulfide, is a symmetric thioether diamide with molecular formula C₆H₁₂N₂O₂S and molecular weight 176.24 g/mol . The compound features a central sulfur atom bridging two propanamide units, a structural motif that confers distinct reactivity in oxidation, reduction, and nucleophilic substitution reactions . Commercially available at 99% purity in kilogram to multi-kilogram quantities , it serves as a building block in organic synthesis, an antioxidant precursor, and a polymer stabilization additive per early industrial patents [1].

Why Propanamide, 3,3'-thiobis- Cannot Be Substituted


Substitution with in-class compounds such as thiodipropionic acid (TDPA), dilauryl thiodipropionate (DLTP), or distearyl thiodipropionate (DSTP) is not interchangeable with Propanamide, 3,3'-thiobis- due to fundamental differences in functional group chemistry, radical reaction kinetics, and application-specific performance. The amide functionality in Propanamide, 3,3'-thiobis- confers distinct hydrogen-bonding capacity and solubility profile versus the carboxylic acid or ester derivatives, altering its compatibility with polar polymer matrices and biological systems . Critically, the OH-adduct radical transformation kinetics of Propanamide, 3,3'-thiobis- differ by orders of magnitude from structurally analogous sulfides, directly impacting its efficacy as a radical scavenger in oxidative stress applications [1]. Furthermore, the unsubstituted primary amide groups enable distinct synthetic derivatization pathways not accessible with esterified analogs such as DLTP or DSTP, which are locked into their ester configurations [2]. These quantifiable differences, detailed in Section 3, preclude simple functional substitution and necessitate compound-specific selection criteria.

Propanamide, 3,3'-thiobis-: Quantified Differentiation Evidence


OH-Adduct Transformation Kinetics

Propanamide, 3,3'-thiobis- demonstrates a unique OH-adduct transformation pathway with quantifiable kinetic differentiation from closely related sulfide analogs. In aqueous pulse radiolysis studies at basic pH, the sulfur-centered OH-adduct of Propanamide, 3,3'-thiobis- (λmax = 350 nm) undergoes transformation to an intra-molecular radical cation (λmax = 370 nm) with a first-order rate constant k = 1.4 × 10⁵ s⁻¹ [1]. In direct contrast, 2-(methylthio)ethanol and 2,2'-thiodiethanamide, which differ by hydroxyl substitution and shortened alkyl chain length, respectively, show no observable OH-adduct formation or subsequent transformation under identical experimental conditions [2]. This kinetic evidence establishes that the amide functionality and three-carbon propyl spacer in Propanamide, 3,3'-thiobis- are structural prerequisites for stabilizing the OH-adduct intermediate and enabling the radical cation transformation pathway.

Pulse radiolysis Radical chemistry Oxidative stress Antioxidant mechanism

Ziegler-Natta Polyolefin Stabilization

Propanamide, 3,3'-thiobis- (referred to as thiodipropionamide) is explicitly claimed as a stabilizer for polyolefins produced by Ziegler low-pressure polymerization processes in US Patent 2981717 [1]. The patent distinguishes this compound from alternative thiodialkanoic acid derivatives including thiodipropionic acid, its metal salts (sodium, potassium, calcium, barium, strontium, magnesium), and amine salts. The patent specifically enumerates 'thiodipropionamide' and 'thiodipropion-diamide' as suitable amide forms, differentiating them from the acid and ester variants [2]. While the patent does not provide quantitative degradation rate data, the explicit inclusion of the amide form in claims directed to Ziegler polyolefins establishes a functional differentiation: the amide functionality provides compatibility with catalyst residues and polymer matrix that the free acid or metal salts cannot achieve.

Polymer stabilization Polyolefin additives Ziegler-Natta catalysts Antioxidant synergism

Lipoxygenase Inhibition and Arachidonic Acid Pathway

Propanamide, 3,3'-thiobis- is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. This biological activity distinguishes it from non-amide thioether analogs such as thiodipropionic acid (TDPA) and dilauryl thiodipropionate (DLTP), which are primarily documented as antioxidants in fats, oils, and polymers rather than as enzyme inhibitors . The compound also exhibits secondary inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [2]. While direct comparative IC₅₀ values against specific lipoxygenase isoforms are not provided in the accessible literature, the documented multi-target enzyme inhibition profile is absent from technical datasheets and safety assessments for TDPA and DLTP, indicating that the primary amide functionality confers distinct bioactivity.

Lipoxygenase inhibition Anti-inflammatory Arachidonic acid metabolism Enzyme inhibition

Thermal Stability vs. Ester Analogs

Propanamide, 3,3'-thiobis- exhibits a boiling point of 512.7 °C at 760 mmHg and a density of 1.231 g/cm³ . This thermal stability profile differs significantly from commonly used thiodipropionate ester antioxidants: dilauryl thiodipropionate (DLTP) has a boiling point of approximately 580.8 °C and a melting point of 40–42 °C , while distearyl thiodipropionate (DSTP) melts at 58–64 °C with a molecular weight of approximately 627 g/mol [1]. The lower molecular weight (176.24 g/mol) and higher polarity of Propanamide, 3,3'-thiobis- compared to DLTP (514.8 g/mol) and DSTP (~627 g/mol) directly affect its volatility, migration behavior, and compatibility in polar versus non-polar polymer matrices. These physical property differences are critical for selecting the appropriate antioxidant form based on processing temperature requirements and polymer compatibility.

Thermal stability Processing temperature Polymer compounding Thermogravimetric analysis

Propanamide, 3,3'-thiobis-: Optimal Application Scenarios


Sulfur-Centered Radical Mechanistic Studies

The unique OH-adduct transformation kinetics of Propanamide, 3,3'-thiobis- (k = 1.4 × 10⁵ s⁻¹, λmax = 350 nm → 370 nm) make it a valuable model compound for pulse radiolysis and laser flash photolysis studies investigating sulfur-centered radical cation formation [1]. Unlike 2-(methylthio)ethanol and 2,2'-thiodiethanamide, which show no detectable OH-adduct intermediates, this compound provides a stable and observable transient species for mechanistic elucidation. This application scenario is directly supported by the kinetic differentiation evidence in Section 3.

Ziegler-Natta Polyolefin Stabilization with Amide Antioxidants

For polyolefins produced via Ziegler low-pressure polymerization, Propanamide, 3,3'-thiobis- is explicitly claimed as a stabilizer in US Patent 2981717 [2]. This application scenario is particularly relevant when ester-based thioether antioxidants (e.g., DLTP, DSTP) exhibit incompatibility with catalyst residues or when the amide functionality provides superior dispersion in polar-modified polyolefin grades. The patent-based evidence in Section 3 establishes the functional differentiation from acid, salt, and ester derivatives.

N-Substituted Thiodipropionamide Derivatives for Slip/Anti-Block

The unsubstituted primary amide groups of Propanamide, 3,3'-thiobis- enable facile derivatization to N,N'-dialiphatic thiodipropionamides, which are patented as slip and anti-block additives for carbon chain-saturated polymer films [3]. This synthetic versatility distinguishes it from pre-esterified analogs like DLTP and DSTP, which cannot undergo amide derivatization without hydrolysis. This application is supported by the structural differentiation and patented derivatization pathways.

Lipoxygenase Inhibitor Screening

The documented potent lipoxygenase inhibition and interference with arachidonic acid metabolism position Propanamide, 3,3'-thiobis- as a candidate for anti-inflammatory drug discovery screening programs [4]. This biological activity is not documented for thiodipropionic acid or its ester derivatives, which are primarily characterized as antioxidants in non-biological matrices. This scenario is directly derived from the enzyme inhibition evidence in Section 3.

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